![molecular formula C₁₂H₂₄O₃Si B1141803 (2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol CAS No. 132375-36-1](/img/structure/B1141803.png)
(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol
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Description
The compound “(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol” is a type of organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The compound also contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group for alcohols in organic synthesis .
Chemical Reactions Analysis
The reactivity of this compound would largely be determined by the functional groups present. The TBDMS-protected alcohol could be deprotected under acidic conditions to reveal the alcohol group . The pyran ring might also undergo reactions typical of ethers, such as cleavage under acidic conditions.Scientific Research Applications
Synthesis of NK1 Receptor Antagonist : It is used in the stereoselective nucleophilic substitution to create 2,3-unsaturated pyran derivatives, which have applications in synthesizing NK1 receptor antagonists (Sugawara & Hashiyama, 2007).
Statins Synthesis : The compound plays a role in the chemoselective pancreatin powder-catalyzed deacetylation process, crucial for synthesizing key lactonized statin side chain intermediates. This method is noted for its suitability for industrial use (Troiani, Cluzeau, & Časar, 2011).
Asymmetric Synthesis of Pseudomonic Acid A : It undergoes lipase-catalyzed kinetic resolution to produce enantiomers with high enantiomeric excess. This is significant for the asymmetric synthesis of compounds like pseudomonic acid A (Sugawara, Imanishi, & Hashiyama, 2000).
Active Pharmaceutical Intermediates : This compound is used in the continuous process of thermal Overman rearrangement, which is crucial for producing intermediates for certain pharmaceuticals (Amann et al., 2016).
Detection of Chemical Warfare Agents : It has been used in synthesizing compounds for the detection of chemical warfare nerve agents, demonstrating its potential in defense-related applications (Lee, Lee, & Byun, 2012).
properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZTYKUZSSFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol |
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